molecular formula C21H28O2S B166962 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione CAS No. 137437-16-2

10-Methylthioethyl estra-4,9(11)-diene 3,17-dione

Cat. No. B166962
CAS RN: 137437-16-2
M. Wt: 344.5 g/mol
InChI Key: JKOMPAPOBLVXKS-IDPBPBMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, also known as METED, is a synthetic compound that belongs to the family of steroids. It is a derivative of the hormone estradiol and has been studied extensively for its potential applications in scientific research. In

Mechanism Of Action

The mechanism of action of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is similar to that of other steroids. It binds to estrogen receptors in the body, which triggers a series of biochemical and physiological responses. These responses can include changes in gene expression, alterations in protein synthesis, and modifications to cell signaling pathways.
Biochemical and Physiological Effects:
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has been shown to have a number of biochemical and physiological effects. These include an increase in bone density, a decrease in cholesterol levels, and a reduction in the risk of cardiovascular disease. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a useful tool for studying the effects of steroids on the body. It has a high degree of estrogenic activity, which makes it useful for investigating the role of estrogen in various physiological processes. However, it also has some limitations. For example, it is a synthetic compound and may not accurately reflect the effects of natural steroids on the body. Additionally, it can be difficult to synthesize and may be expensive.

Future Directions

There are a number of future directions for research on 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione. One area of interest is the development of new synthetic compounds that have similar estrogenic activity but are easier to synthesize and less expensive. Another area of interest is the investigation of the effects of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione on specific physiological processes, such as bone growth or cardiovascular health. Finally, there is a need for more research on the safety and potential side effects of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, as well as its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a high degree of estrogenic activity and has been used to investigate the role of estrogen in various physiological and biochemical processes. While it has some limitations, it remains a useful tool for studying the effects of steroids on the body. There are a number of future directions for research on 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, including the development of new synthetic compounds and the investigation of its potential applications in the treatment of various diseases.

Synthesis Methods

10-Methylthioethyl estra-4,9(11)-diene 3,17-dione can be synthesized using a variety of methods, including the reaction of estradiol with methylthioethyl iodide and the use of a palladium-catalyzed coupling reaction. The synthesis of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has been used extensively in scientific research as a tool to study the effects of steroids on various physiological and biochemical processes. It has been shown to have potent estrogenic activity, which makes it useful in studying the effects of estrogen on the body. 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has also been used to investigate the role of estrogen in the development of breast cancer and other diseases.

properties

CAS RN

137437-16-2

Product Name

10-Methylthioethyl estra-4,9(11)-diene 3,17-dione

Molecular Formula

C21H28O2S

Molecular Weight

344.5 g/mol

IUPAC Name

(8S,10R,13S,14S)-13-methyl-10-(2-methylsulfanylethyl)-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C21H28O2S/c1-20-9-8-18-16(17(20)5-6-19(20)23)4-3-14-13-15(22)7-10-21(14,18)11-12-24-2/h8,13,16-17H,3-7,9-12H2,1-2H3/t16-,17-,20-,21+/m0/s1

InChI Key

JKOMPAPOBLVXKS-IDPBPBMLSA-N

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43CCSC

SMILES

CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)CCC43CCSC

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)CCC43CCSC

Other CAS RN

137437-16-2

synonyms

10-methylthioethyl estra-4,9(11)-diene 3,17-dione
RU 54115
RU-54115
RU54115

Origin of Product

United States

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